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Compound of Interest

Compound Name: 4-Hydroxy-3-methoxybenzonitrile

Cat. No.: B1293924 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the analytical techniques for the

characterization of 4-Hydroxy-3-methoxybenzonitrile (also known as vanillonitrile), a versatile

intermediate in the pharmaceutical and chemical industries.[1] Detailed protocols for

spectroscopic, chromatographic, and thermal analysis methods are presented to ensure

accurate identification, purity assessment, and quality control.

Physicochemical Properties
4-Hydroxy-3-methoxybenzonitrile is a white to off-white crystalline solid. A summary of its

key physicochemical properties is provided in the table below.

Property Value Source

Molecular Formula C₈H₇NO₂ PubChem[2]

Molecular Weight 149.15 g/mol PubChem[2]

CAS Number 4421-08-3 ChemicalBook[3]

Melting Point 85-89 °C
ChemicalBook[3], Sigma-

Aldrich

Appearance Beige crystalline powder Sigma-Aldrich
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Spectroscopic Characterization
Spectroscopic techniques are fundamental for the structural elucidation of 4-Hydroxy-3-
methoxybenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

Quantitative Data Summary: NMR Spectroscopy

Nucleus Solvent
Chemical
Shift (ppm)

Multiplicity Integration Assignment

¹H CDCl₃ ~3.9 s 3H -OCH₃

¹H CDCl₃ ~6.9-7.4 m 3H Ar-H

¹³C CDCl₃ ~56 - - -OCH₃

¹³C CDCl₃ ~103-150 - - Ar-C, C≡N

Note: Specific chemical shifts can vary slightly based on solvent and instrument calibration.

The data presented is a representative summary from available spectral data.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 4-Hydroxy-3-methoxybenzonitrile
in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise

ratio.

Set a spectral width that encompasses the expected chemical shift range (e.g., 0-12 ppm).
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Use a relaxation delay of at least 5 seconds for quantitative analysis.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

A larger number of scans will be necessary compared to ¹H NMR.

Set a spectral width of approximately 0-220 ppm.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Calibrate the chemical shift scale using the residual solvent peak

(CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.

Quantitative Data Summary: FTIR Spectroscopy

Wavenumber (cm⁻¹) Intensity Assignment

~3400-3200 Broad O-H stretch (phenolic)

~3000-2800 Medium
C-H stretch (aromatic and

methyl)

~2230 Strong, Sharp C≡N stretch (nitrile)

~1600-1450 Medium-Strong C=C stretch (aromatic ring)

~1250 Strong C-O stretch (aryl ether)

Note: Peak positions and intensities can be influenced by the sampling method.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

Sample Preparation:
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Thoroughly grind 1-2 mg of 4-Hydroxy-3-methoxybenzonitrile with approximately 100-

200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

Transfer the mixture to a pellet die.

Pellet Formation: Apply pressure using a hydraulic press to form a thin, transparent pellet.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the sample spectrum.

Typically, spectra are collected in the 4000–400 cm⁻¹ range with a resolution of 4 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule,

which is characteristic of the aromatic system.

Quantitative Data Summary: UV-Vis Spectroscopy

Solvent λmax (nm) Molar Absorptivity (ε)

Ethanol ~225, ~275, ~285 Not specified

Note: The absorption maxima and molar absorptivity are dependent on the solvent used.

Experimental Protocol: UV-Vis Spectroscopy

Sample Preparation: Prepare a stock solution of 4-Hydroxy-3-methoxybenzonitrile in a

suitable UV-grade solvent (e.g., ethanol or methanol). Prepare a series of dilutions to

determine the linear range of absorbance.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition:
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Use a quartz cuvette with a 1 cm path length.

Record a baseline spectrum with the solvent-filled cuvette.

Measure the absorbance of the sample solutions at the determined λmax.

Scan a suitable wavelength range (e.g., 200-400 nm) to obtain the full spectrum.

Chromatographic Analysis
Chromatographic methods are essential for assessing the purity of 4-Hydroxy-3-
methoxybenzonitrile and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying components in a mixture. A

reverse-phase method is suitable for this polar compound.

Experimental Protocol: Reverse-Phase HPLC

Instrumentation: An HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5

µm particle size), a UV detector, and a gradient pump.

Mobile Phase:

Solvent A: Water with 0.1% acetic acid or phosphoric acid (to a pH of ~2-3).

Solvent B: Acetonitrile or methanol.

Gradient Elution: A typical gradient could be:

0-5 min: 10% B

5-25 min: Gradient to 90% B

25-30 min: Hold at 90% B

30-35 min: Return to 10% B
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35-40 min: Equilibration at 10% B

Flow Rate: 1.0 mL/min.

Detection: UV detection at a wavelength determined from the UV-Vis spectrum (e.g., 280

nm).

Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent (e.g.,

methanol) and filter through a 0.45 µm syringe filter.

Injection Volume: 10-20 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to separate and identify volatile and thermally stable compounds. It is

particularly useful for identifying impurities.

Quantitative Data Summary: Mass Spectrometry (GC-MS)

m/z Relative Intensity Assignment

149 High [M]⁺ (Molecular ion)

134 High [M-CH₃]⁺

106 Medium [M-CH₃-CO]⁺

Note: Fragmentation patterns can vary with the ionization energy.

Experimental Protocol: GC-MS

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source.

Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm,

0.25 µm film thickness).

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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Temperature Program:

Initial temperature: 100 °C, hold for 2 min.

Ramp: 10 °C/min to 250 °C.

Hold at 250 °C for 5 min.

Injector: Split/splitless injector at 250 °C.

MS Parameters:

Ionization mode: Electron Ionization (EI) at 70 eV.

Mass range: 40-400 amu.

Source temperature: 230 °C.

Quadrupole temperature: 150 °C.

Sample Preparation: Dissolve the sample in a volatile solvent like methanol or

dichloromethane.

Thermal Analysis
Thermal analysis techniques provide information on the thermal stability and phase transitions

of the material.

Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, indicating its

thermal stability and decomposition profile.

Experimental Protocol: TGA

Instrumentation: A thermogravimetric analyzer.

Sample Preparation: Place 5-10 mg of the sample in an alumina or platinum pan.
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Atmosphere: Nitrogen or argon at a flow rate of 20-50 mL/min to prevent oxidation.

Temperature Program: Heat the sample from ambient temperature to a temperature above

its decomposition point (e.g., 600 °C) at a constant heating rate of 10 °C/min.

Data Analysis: Analyze the resulting TGA curve (weight % vs. temperature) to determine the

onset of decomposition and the percentage of weight loss at different temperatures.

Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for

the determination of melting point and other thermal events.

Experimental Protocol: DSC

Instrumentation: A differential scanning calorimeter.

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal

it. Use an empty sealed pan as a reference.

Atmosphere: Nitrogen at a flow rate of 50 mL/min.

Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) through its

melting range (e.g., from room temperature to 120 °C).

Data Analysis: Analyze the DSC thermogram (heat flow vs. temperature) to determine the

onset and peak of the melting endotherm.

Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the analytical procedures described.
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Spectroscopic Analysis
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Workflow for Spectroscopic Characterization.
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Workflow for Chromatographic Analysis.
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Sample Preparation

Thermal Analysis
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Workflow for Thermal Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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